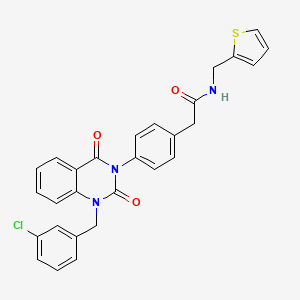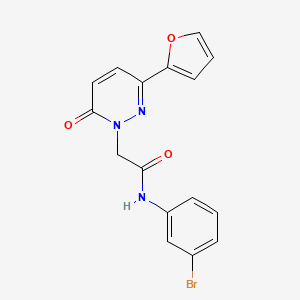![molecular formula C14H14BrN5O2 B11273843 Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11273843.png)
Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a carboxylate ester makes this compound particularly interesting for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate and 5-amino-1H-tetrazole under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired tetrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The tetrazolo[1,5-a]pyrimidine ring can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells. These effects contribute to its neuroprotective and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound shares a similar core structure but differs in the substituents and functional groups.
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Another related compound with a pyrazolo[1,5-a]pyrimidine ring system.
Uniqueness
Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the tetrazolo[1,5-a]pyrimidine ring.
Eigenschaften
Molekularformel |
C14H14BrN5O2 |
|---|---|
Molekulargewicht |
364.20 g/mol |
IUPAC-Name |
methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14BrN5O2/c1-3-10-11(13(21)22-2)12(8-4-6-9(15)7-5-8)20-14(16-10)17-18-19-20/h4-7,12H,3H2,1-2H3,(H,16,17,19) |
InChI-Schlüssel |
XUJAMPKZULDUKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273773.png)

![N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273775.png)
![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273782.png)
![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11273799.png)
![N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide](/img/structure/B11273804.png)
![3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(thiophen-2-YL)pyridazine](/img/structure/B11273816.png)


![ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B11273833.png)
![N-(4-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11273838.png)
![3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11273839.png)

